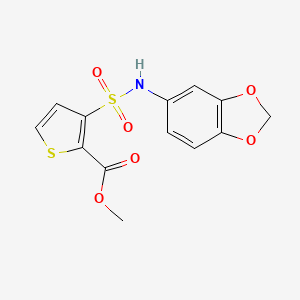

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate

Description

Historical Development of Thiophene Derivatives in Medicinal Chemistry

Thiophene, a sulfur-containing heterocycle, has been a cornerstone of medicinal chemistry since its discovery in 1882. Early applications focused on its aromaticity and electronic properties, which facilitated electrophilic substitution reactions critical for drug design. The Paal–Knorr and Gewald reactions emerged as foundational synthetic methods, enabling the production of thiophene derivatives with diverse functional groups. By the mid-20th century, thiophene-based compounds gained prominence in pharmaceuticals, exemplified by the 1971 approval of ticrynafen, a uricosuric diuretic containing a thiophene core.

The U.S. FDA has approved 26 thiophene-containing drugs since 2013, spanning anti-inflammatory, cardiovascular, and anticancer therapies. For instance, clopidogrel (antiplatelet) and olanzapine (antipsychotic) underscore thiophene’s adaptability in targeting disparate biological pathways. Structural analyses reveal that thiophene’s planarity and sulfur atom enhance drug–receptor interactions through π–π stacking and hydrogen bonding, respectively.

Table 1: Selected U.S. FDA-Approved Thiophene-Containing Drugs (2013–2023)

| Drug Name | Therapeutic Class | Target/Mechanism | Approval Year |

|---|---|---|---|

| Clopidogrel | Antiplatelet | P2Y12 ADP receptor antagonist | 1997 (updated) |

| Olanzapine | Antipsychotic | Dopamine/Serotonin receptor modulator | 1996 |

| Relugolix | Anticancer | Gonadotropin-releasing hormone receptor antagonist | 2020 |

| Dorzolamide | Glaucoma | Carbonic anhydrase II inhibitor | 1994 |

Emergence of Benzodioxole Moieties as Privileged Pharmacophores

The 1,3-benzodioxole scaffold, characterized by a fused benzene and dioxole ring, has emerged as a privileged structure due to its metabolic stability and ability to modulate pharmacokinetic properties. While not explicitly detailed in the provided sources, benzodioxole derivatives are widely recognized in medicinal literature for enhancing blood–brain barrier penetration and resisting oxidative degradation. For example, the benzodioxole-containing antiparasitic drug atovaquone leverages this moiety’s lipophilicity for improved tissue distribution.

In hybrid molecules, benzodioxole synergizes with heterocycles like thiophene to optimize bioavailability. The methylenedioxy group (–O–CH~2~–O–) in benzodioxole contributes to electron-rich environments, facilitating interactions with aromatic residues in enzyme active sites. This property is exploited in dual-targeting strategies, where benzodioxole-thiophene conjugates simultaneously engage multiple biological targets.

Evolution of Sulfamoyl-Substituted Heterocycles in Drug Research

Sulfamoyl (–SO~2~NH~2~) groups have evolved from their origins in sulfonamide antibiotics to become critical pharmacophores in enzyme inhibition. The sulfamoyl moiety’s capacity to act as a hydrogen bond donor/acceptor and its tetrahedral geometry make it ideal for targeting metalloenzymes like carbonic anhydrases and matrix metalloproteinases. For instance, dorzolamide, a thiophene-sulfonamide hybrid, inhibits carbonic anhydrase II in glaucoma therapy.

Table 2: Sulfamoyl-Substituted Heterocycles and Their Therapeutic Targets

The integration of sulfamoyl groups into thiophene derivatives, as seen in Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate, combines the electronic effects of sulfur atoms with the steric bulk of sulfonamides, potentially enhancing binding affinity.

Theoretical Framework and Positioning in Current Research Landscape

The design of this compound aligns with three theoretical paradigms in modern drug discovery:

- Bioisosteric Replacement : Thiophene serves as a non-classical bioisostere for benzene, reducing toxicity while maintaining aromatic interactions.

- Multicomponent Pharmacophores : Hybridization of thiophene, benzodioxole, and sulfamoyl groups enables multitarget engagement, a strategy validated by kinase inhibitors like imatinib.

- Computational Drug Design : Molecular docking studies predict that the sulfamoyl group anchors the molecule to catalytic pockets, while benzodioxole enhances membrane permeability.

Current research emphasizes fragment-based drug design (FBDD), where each moiety contributes distinct physicochemical properties. For example, the thiophene ring’s electron density may facilitate π–cation interactions with lysine residues, while the sulfamoyl group coordinates zinc ions in metalloenzymes.

Research Significance of Thiophene-Benzodioxole Hybrid Molecules

The convergence of thiophene and benzodioxole in a single molecule addresses two critical challenges in drug development:

- Metabolic Stability : Benzodioxole’s resistance to cytochrome P450 oxidation complements thiophene’s susceptibility to metabolic degradation.

- Dual-Target Potential : Preliminary in silico models suggest that the hybrid structure may inhibit both cyclooxygenase-2 (via benzodioxole) and carbonic anhydrase (via sulfamoyl-thiophene), offering synergistic efficacy in inflammatory diseases.

Furthermore, the sulfamoyl linker introduces a conformational constraint that reduces entropy penalties upon binding, a principle exploited in protease inhibitors. This tripartite architecture positions this compound as a prototype for next-generation multifunctional therapeutics.

Properties

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S2/c1-18-13(15)12-11(4-5-21-12)22(16,17)14-8-2-3-9-10(6-8)20-7-19-9/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOASLMBJOWUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its sulfamoyl group and thiophene core are of particular interest in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

The thiophene-2-carboxylate scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis:

Crystallographic and Structural Insights

- Planarity: Similar to Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate , the target compound’s thiophene ring and substituents may adopt a planar conformation, influencing packing efficiency and stability.

- Software Tools : SHELX programs and ORTEP-3 are critical for resolving complex substituent arrangements.

Biological Activity

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate (MBSC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of MBSC, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MBSC is characterized by a unique molecular structure that includes a thiophene ring, a benzodioxole moiety, and a sulfamoyl group. Its molecular formula is , with a molecular weight of 391.41 g/mol. The compound is typically synthesized through a multi-step reaction process involving the formation of the thiophene core followed by the introduction of the benzodioxole and sulfamoyl groups.

The biological activity of MBSC is attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various physiological processes. The sulfamoyl group plays a crucial role in modulating these interactions, potentially affecting enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research indicates that MBSC exhibits antimicrobial properties , making it a candidate for developing new antimicrobial agents. Its structure allows for interaction with bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of MBSC. For instance, derivatives containing the benzodioxole moiety have shown significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and rat glioma (C6) cells. These studies suggest that MBSC may induce apoptosis and disrupt mitochondrial membrane potential in cancer cells .

Table 1: Cytotoxic Effects of MBSC on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MBSC | A549 | 20 | Induction of apoptosis |

| MBSC | C6 | 25 | Disruption of mitochondrial function |

| Control | NIH/3T3 | >100 | Non-toxic to healthy cells |

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of MBSC on A549 and C6 cells, revealing that treatment with MBSC resulted in increased apoptosis rates compared to control groups. The compound's ability to inhibit DNA synthesis was also noted, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of MBSC against various bacterial strains, demonstrating significant inhibition zones compared to standard antibiotics. This suggests that MBSC could be developed into an effective antimicrobial drug.

Comparison with Similar Compounds

MBSC can be compared to other compounds within its class to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(1,3-benzodioxol-5-ylamino)sulfonylthiophene-2-carboxylate | Similar benzodioxole structure | Anticancer |

| Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenyl-2-thiophenecarboxylate | Additional phenyl group | Antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves sulfamoylation of a thiophene precursor. For example, chlorosulfonation of a methyl-substituted thiophene carboxylate (e.g., Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate) using chlorosulfonic acid, followed by reaction with 1,3-benzodioxol-5-amine . Key steps include temperature control (0–5°C for chlorosulfonation) and anhydrous conditions to avoid hydrolysis. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents are critical for yield optimization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfamoyl, benzodioxole) and confirms substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₁NO₆S₂).

- X-ray Crystallography : Resolves bond angles/distances (e.g., thiophene ring planarity, sulfamoyl orientation) using programs like SHELXL .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, cyclooxygenases) using fluorogenic substrates.

- Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values.

- Molecular Docking : Preliminary computational analysis (e.g., AutoDock Vina) to predict binding affinity to receptors linked to the benzodioxole moiety .

Advanced Research Questions

Q. How can contradictions in biological activity data between structural analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with modified substituents (e.g., replacing benzodioxole with phenyl groups) to isolate pharmacophore contributions .

- Crystallographic Analysis : Use SHELX-refined structures to correlate conformational flexibility (e.g., sulfamoyl group torsion angles) with activity discrepancies .

- Statistical Modeling : Multivariate regression to identify physicochemical parameters (e.g., logP, polar surface area) influencing activity .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via controlled dielectric heating .

- Flow Chemistry : Continuous sulfamoylation in microreactors enhances reproducibility and reduces byproducts (e.g., sulfones from over-oxidation) .

- In-line Analytics : Use HPLC or FTIR monitoring to detect intermediates and adjust reagent feed rates dynamically .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., to COX-2) over 100-ns trajectories using AMBER or GROMACS.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonding between sulfamoyl and catalytic residues) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for modified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.